N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine
Description
Properties
Molecular Formula |
C12H13BrN4 |
|---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
4-N-(4-bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13BrN4/c1-7-5-9(13)6-8(2)11(7)16-10-3-4-15-12(14)17-10/h3-6H,1-2H3,(H3,14,15,16,17) |
InChI Key |
AHEKIVYDQOHJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)Br |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination
This method involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. For the synthesis of This compound , one would start with a pyrimidine-2,4-diamine derivative and react it with a suitable aryl bromide, such as 4-bromo-2,6-dimethylaniline .
Table 1: General Conditions for Buchwald-Hartwig Amination
| Reagent/Condition | Description |
|---|---|
| Aryl Halide | 4-Bromo-2,6-dimethylaniline |
| Amine | Pyrimidine-2,4-diamine derivative |
| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) |
| Ligand | Xantphos or similar phosphine ligands |
| Base | Sodium tert-butoxide or similar strong bases |
| Solvent | Toluene or similar aprotic solvents |
| Temperature | Reflux conditions under nitrogen atmosphere |
Preparation of 4-Bromo-2,6-dimethylaniline
Before proceeding with the arylation of pyrimidine, the preparation of 4-bromo-2,6-dimethylaniline is necessary. This can be achieved through the bromination of 2,6-dimethylaniline using a process similar to that described in the patent for preparing 4-bromo-2,6-dialkylaniline hydrobromides .
Bromination Process
- Starting Material : 2,6-Dimethylaniline hydrohalide.
- Bromination Conditions :
- Bromine is added dropwise to a suspension of the aniline hydrohalide in an inert solvent like cyclohexane or 1,2-dichloroethane.
- The reaction is typically carried out at temperatures ranging from -5°C to +100°C.
- Conversion to Free Aniline : The resulting hydrobromide can be converted into the free aniline by treatment with aqueous bases.
Synthesis of this compound
Once 4-bromo-2,6-dimethylaniline is prepared, it can be used in the Buchwald-Hartwig amination reaction to synthesize the target compound.
Reaction Conditions
- Reactants : Pyrimidine-2,4-diamine derivative and 4-bromo-2,6-dimethylaniline .
- Catalyst and Ligand : Palladium(II) catalyst with a suitable phosphine ligand.
- Base and Solvent : Sodium tert-butoxide in toluene.
- Temperature and Atmosphere : Reflux under nitrogen.
Purification and Characterization
After the reaction, the product is typically purified using techniques such as column chromatography. Characterization can be performed using spectroscopic methods like NMR and IR, along with elemental analysis to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction is commonly used to introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to specific biological effects .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The bromo substituent in the target compound and compound 8 may enhance lipophilicity and receptor binding compared to fluoro (compound 4) or chloro analogs. Bromine’s larger atomic radius could improve π-stacking interactions in kinase binding pockets.
- Carboxylic Acid vs. Methyl : Carboxy-substituted analogs (3b) exhibit lower yields (54%) compared to methylated derivatives, possibly due to solubility challenges during synthesis.
Physicochemical Properties
Table 2: Physical Property Comparison
Key Insights :
Table 3: Activity Comparison of Kinase Inhibitors
Key Findings :
- Bromo vs. Fluoro : Bromophenyl derivatives (e.g., 11a) show potent dual kinase inhibition, possibly due to enhanced hydrophobic interactions compared to fluorophenyl analogs.
- Structural Flexibility: The phenylethyl group in compound 8 may enhance binding pocket accommodation, whereas rigid indenopyrimidines (4) favor antiangiogenic effects.
Biological Activity
N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on various studies.
- Molecular Formula : C14H15BrN4
- Molecular Weight : 304.20 g/mol
- CAS Number : 11257777
Synthesis
The synthesis of this compound typically involves the Buchwald-Hartwig amination method. This method allows for the formation of aryl-pyrimidine bonds under mild conditions, yielding compounds with potential biological activity. The reaction conditions often include the use of palladium catalysts and bases such as sodium tert-butoxide in a nitrogen atmosphere to ensure high yields and purity of the product .
Anticancer Activity
This compound has shown promising results in various studies as an anticancer agent. It acts primarily by inhibiting key enzymes involved in cancer cell proliferation. For instance, it has been evaluated for its inhibitory effects on various kinases such as Bcr-Abl and GSK3, which are critical in cancer signaling pathways .
Table 1: Inhibitory Activity Against Cancer Targets
Antimalarial Activity
Recent studies have also explored the activity of this compound against Plasmodium falciparum, the causative agent of malaria. Molecular docking studies indicated that it can effectively inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway of the parasite. The compound exhibited IC50 values ranging from 0.4 to 28 µM in whole-cell assays .
Table 2: Antimalarial Activity Against Plasmodium falciparum
The mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes that are crucial for cellular metabolism and proliferation. The binding affinity to target enzymes is enhanced by the structural characteristics imparted by the bromo and dimethyl substituents on the phenyl ring.
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent against breast cancer .
- Antimalarial Efficacy Evaluation : In vitro studies assessing its activity against various strains of P. falciparum showed that this compound could inhibit parasite growth effectively, suggesting its potential role in developing new antimalarial therapies .
Q & A
Q. What are the optimal synthetic routes for N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves nucleophilic substitution of a chloropyrimidine intermediate with 4-bromo-2,6-dimethylaniline under reflux in ethanol or isopropanol. Reaction conditions (e.g., solvent choice, temperature, and acid catalysis) significantly impact outcomes. For example:
- Solvent: Ethanol or isopropanol enhances solubility and reaction homogeneity, while HCl (6 drops) can accelerate substitution .
- Temperature: Reflux (~80–100°C) for 12–24 hours ensures complete conversion. Shorter durations may leave unreacted intermediates, reducing yield .
- Purification: Post-reaction, cooling induces crystallization. Washing with cold ethanol or acetone removes impurities, and recrystallization improves purity (>99% via HPLC) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Essential for confirming substituent positions. For instance, aromatic protons from the 4-bromo-2,6-dimethylphenyl group appear as singlets (δ 6.8–7.2 ppm), while pyrimidine NH2 groups resonate at δ 5.5–5.7 ppm .
- HRMS (ESI-qTOF): Validates molecular weight (e.g., calculated [M+H]+ for C12H13BrN4: 309.04, observed 309.03) .
- HPLC: Quantifies purity (>99%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How does the bromo and dimethyl substitution pattern influence binding affinity to kinase targets like Aurora A?
Answer: The 4-bromo group enhances hydrophobic interactions with kinase pockets (e.g., Aurora A’s ATP-binding site), while 2,6-dimethyl groups reduce steric hindrance, improving fit. Comparative SAR studies show:
- Bromo substitution: Increases IC50 by ~10-fold compared to chloro analogs due to stronger van der Waals interactions .
- Dimethyl groups: Prevent π-π stacking interference, as seen in co-crystal structures of similar pyrimidines with Aurora A (PDB: 4Z9Y) .
- Contradictions: Some studies report reduced solubility with bulky substituents, requiring trade-offs between potency and pharmacokinetics .
Q. How can researchers resolve discrepancies in biological activity data across studies?
Answer:
- Control experiments: Replicate assays under identical conditions (e.g., ATP concentration in kinase assays). For example, IC50 variations in Aurora A inhibition (5 nM vs. 20 nM) may arise from differing ATP levels (10 µM vs. 100 µM) .
- Metabolic stability testing: Use liver microsomes to identify if rapid degradation (e.g., CYP3A4-mediated) skews activity results .
- Structural analogs: Compare with N4-(2-chlorophenyl) analogs to isolate electronic vs. steric effects of bromo substitution .
Q. What strategies optimize this compound’s selectivity against off-target kinases?
Answer:
- Kinome-wide profiling: Screen against 400+ kinases (e.g., DiscoverX panel) to identify off-target hits. For example, a 2,6-dimethylphenyl group reduces inhibition of VEGFR2 by >50% compared to unsubstituted analogs .
- Molecular dynamics simulations: Model interactions with gatekeeper residues (e.g., Thr217 in Aurora A vs. Leu778 in ABL1) to guide structural tweaks .
- Prodrug approaches: Mask polar groups (e.g., NH2) with acetyl or PEGylations to limit non-specific binding .
Methodological Considerations
Q. What in vitro assays are recommended to evaluate its mechanism of action?
Answer:
- Kinase inhibition: Use fluorescence polarization (FP) or TR-FRET assays with recombinant Aurora A (0.1–1 nM) and ATP Km (10 µM) .
- Cell proliferation: Test in leukemia (e.g., MV4-11) lines with IC50 < 100 nM, correlating with phospho-histone H3 (Ser10) reduction via flow cytometry .
- Apoptosis: Measure caspase-3/7 activation (Caspase-Glo® assay) at 48 hours post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
